

3,5-Dimethylhexanal: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylhexanal

Cat. No.: B034571

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CAS Number: 19796-88-4

Disclaimer: This document provides a comprehensive overview of **3,5-Dimethylhexanal** based on currently available data. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on established principles of organic chemistry and the known properties of related aliphatic aldehydes. Researchers are advised to validate all theoretical information with experimental data.

Physicochemical Properties

Quantitative data for **3,5-Dimethylhexanal** is sparse, with most available information being computationally predicted. These properties provide a foundational understanding of the molecule's characteristics.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	--INVALID-LINK--[1]
Molecular Weight	128.21 g/mol	--INVALID-LINK--[1]
Boiling Point	93-94 °C @ 80 Torr	--INVALID-LINK--[2]
Density	Data not available	
Solubility	Data not available (Expected to be soluble in organic solvents)	
XLogP3-AA (LogP)	2.3	--INVALID-LINK--[1]
Topological Polar Surface Area	17.1 Å ²	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	0	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--[1]

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3,5-Dimethylhexanal** is not readily available in public databases. The following are predicted data and general characteristics expected for an aliphatic aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

- ¹H NMR: Expected signals would include a downfield proton corresponding to the aldehydic hydrogen (δ 9.5-10.0 ppm), multiplets for the methine protons at C3 and C5, and overlapping signals for the methylene and methyl protons in the aliphatic region.
- ¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield signal (δ 200-205 ppm). Other signals would correspond to the aliphatic carbons.

Infrared (IR) Spectroscopy (Predicted): A strong absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1720-1740 cm⁻¹. C-H stretching vibrations

would be observed around $2850\text{--}2960\text{ cm}^{-1}$, and the characteristic aldehydic C-H stretch would appear as two weak bands around 2720 and 2820 cm^{-1} .

Mass Spectrometry (MS) (Predicted): The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include α -cleavage and McLafferty rearrangement.

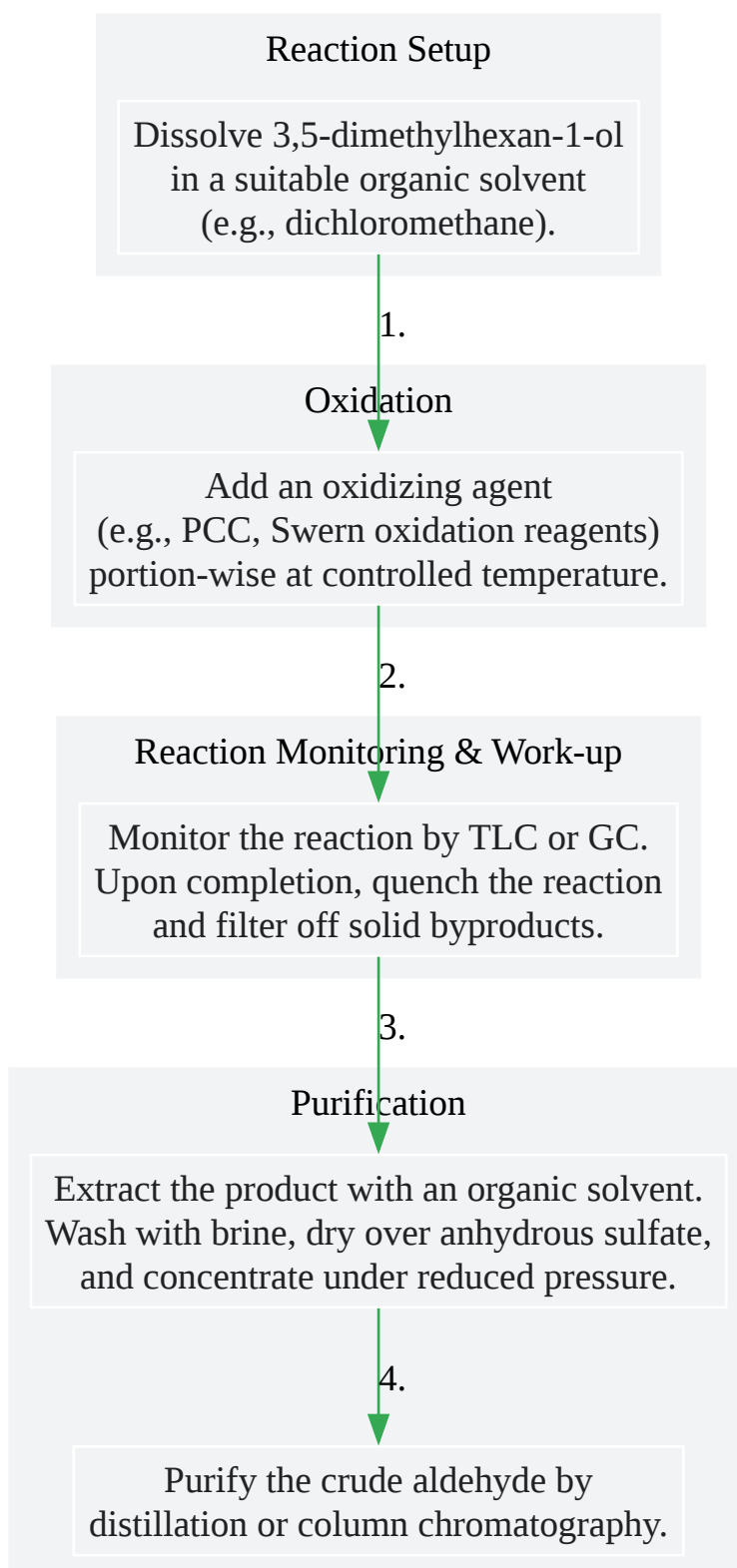
Synthesis and Reactions

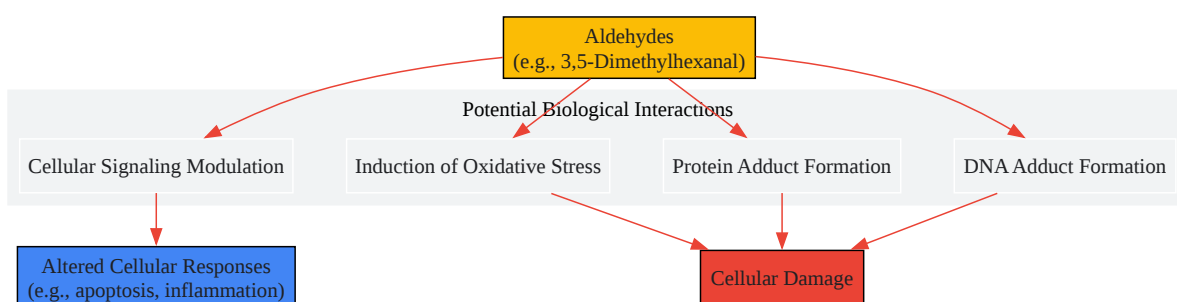
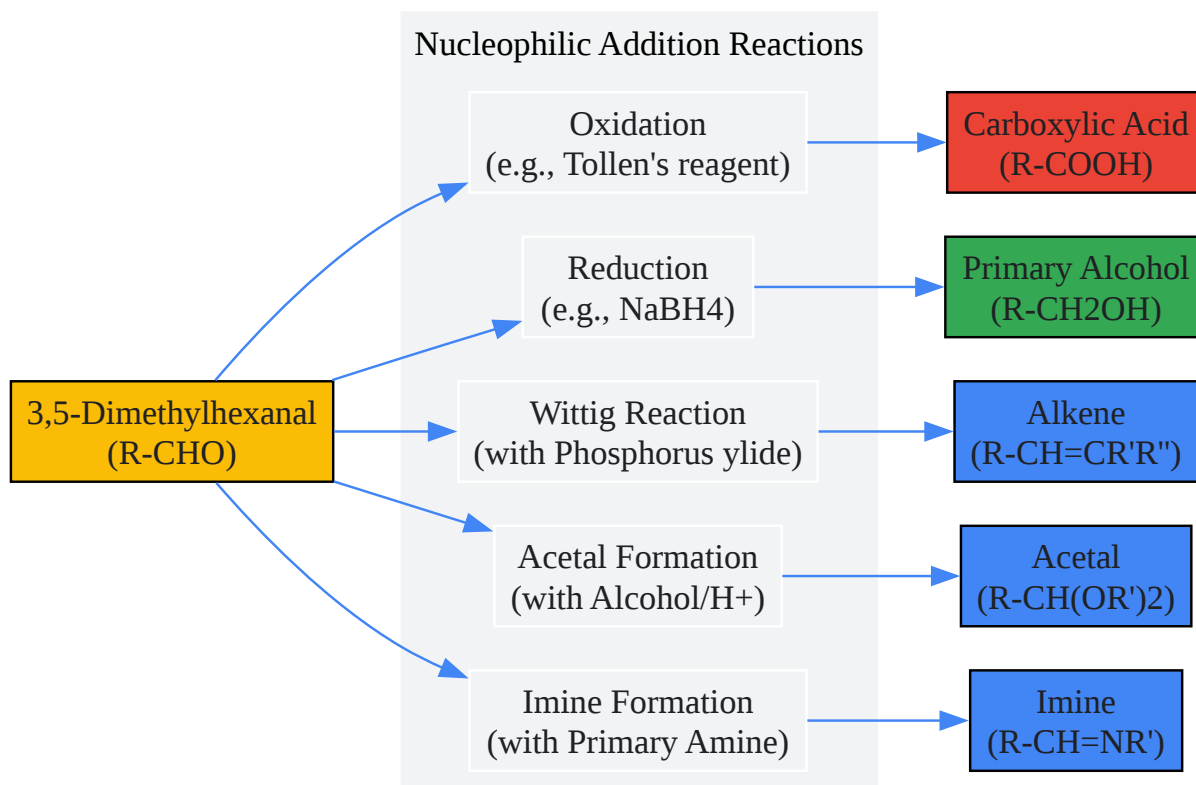
General Synthesis Protocols for Aliphatic Aldehydes

While a specific protocol for **3,5-Dimethylhexanal** is not detailed in the literature, it can be synthesized through common methods for aldehyde preparation. A plausible approach is the oxidation of the corresponding primary alcohol, 3,5-dimethylhexan-1-ol.

Experimental Protocol: Oxidation of a Primary Alcohol

This is a generalized procedure and would require optimization for the specific substrate.





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References

- 1. 3,5-Dimethylhexanal | C₈H₁₆O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- To cite this document: BenchChem. [3,5-Dimethylhexanal: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034571#3-5-dimethylhexanal-cas-number-19796-88-4]

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